(E)-N-(3-cyclohexyl-4-oxothiazolidin-2-ylidene)benzenesulfonamide
Description
Properties
IUPAC Name |
(NE)-N-(3-cyclohexyl-4-oxo-1,3-thiazolidin-2-ylidene)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3S2/c18-14-11-21-15(17(14)12-7-3-1-4-8-12)16-22(19,20)13-9-5-2-6-10-13/h2,5-6,9-10,12H,1,3-4,7-8,11H2/b16-15+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHRCDZNPVIEJKL-FOCLMDBBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C(=O)CSC2=NS(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)N\2C(=O)CS/C2=N/S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-N-(3-cyclohexyl-4-oxothiazolidin-2-ylidene)benzenesulfonamide is a compound that has garnered interest due to its potential biological activities, particularly in the fields of anti-inflammatory, antimicrobial, and antioxidant properties. This article reviews the synthesis, biological evaluations, and structure-activity relationships of this compound based on recent studies.
Synthesis
The synthesis of this compound typically involves the reaction of 3-cyclohexyl-4-thiazolidinone derivatives with benzenesulfonyl chlorides. The general procedure includes:
- Preparation of Thiazolidinone Derivative : The thiazolidinone is synthesized using a cyclization reaction involving appropriate thioketones and amines.
- Formation of Ylidene : The ylidene is formed by treating the thiazolidinone with an aldehyde or ketone under acidic or basic conditions.
- Sulfonamide Formation : The final product is obtained by reacting the ylidene with benzenesulfonyl chloride in the presence of a base.
Anti-inflammatory Activity
Studies have demonstrated that compounds similar to this compound exhibit significant anti-inflammatory effects. For instance, in vivo studies indicated that derivatives showed up to 94.69% inhibition of carrageenan-induced rat paw edema at various time points, suggesting potent anti-inflammatory properties .
Antimicrobial Activity
The antimicrobial efficacy of related benzenesulfonamide derivatives has been extensively evaluated. For example, compounds demonstrated minimum inhibitory concentrations (MIC) against various bacterial strains:
- Escherichia coli : MIC 6.72 mg/mL
- Staphylococcus aureus : MIC 6.63 mg/mL
- Pseudomonas aeruginosa : MIC 6.67 mg/mL
These findings indicate that the compound may possess broad-spectrum antimicrobial activity .
Antioxidant Activity
The antioxidant potential of this compound has also been assessed, with some derivatives showing comparable activity to standard antioxidants like Vitamin C (IC50 values around 0.3287 mg/mL) . This suggests that these compounds could mitigate oxidative stress-related damage.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of thiazolidinone derivatives. Key findings include:
- Substituent Effects : The presence of different substituents on the benzene ring significantly influences both anti-inflammatory and antimicrobial activities.
- Thiazolidinone Core : The thiazolidinone structure appears essential for maintaining biological activity, as modifications can lead to decreased efficacy.
- Ylidene Configuration : The E/Z configuration of the ylidene moiety plays a critical role in determining the compound's interaction with biological targets.
Case Studies
Several case studies have highlighted the biological activities of thiazolidinone derivatives:
- Study on Anti-inflammatory Properties :
- Antimicrobial Evaluation :
Scientific Research Applications
Anticancer Activity
Selective Antitumor Activity
The compound's structure is associated with various benzenesulfonamide derivatives, which have shown promising results in anticancer screenings. For instance, certain derivatives have demonstrated selective activity against specific cancer cell lines such as non-small cell lung cancer and melanoma, indicating potential for targeted cancer therapy .
Inhibitory Activity Against Cancer Cell Lines
Research has indicated that compounds similar to (E)-N-(3-cyclohexyl-4-oxothiazolidin-2-ylidene)benzenesulfonamide can inhibit the growth of breast cancer (MCF-7) and colorectal cancer (Caco-2) cell lines. These findings suggest that this compound could serve as a scaffold for developing new anticancer agents .
Photodynamic Therapy
Photodynamic Therapy Applications
The compound has been studied for its potential use in photodynamic therapy (PDT), particularly as a photosensitizer for cancer treatment. Its structural features allow it to exhibit good fluorescence properties and high singlet oxygen quantum yield, making it suitable for Type II mechanisms in PDT.
Enzyme Inhibition
Carbonic Anhydrase Inhibition
Research indicates that derivatives of benzenesulfonamide, including the target compound, exhibit significant inhibition against carbonic anhydrase IX, which is implicated in tumor growth and metastasis. The selectivity of these compounds for CA IX over CA II suggests their potential as therapeutic agents in oncology .
Antibacterial and Antibiofilm Activity
Antibacterial Properties
The compound has shown antibacterial activity against various strains, including resistant bacteria. Studies have reported minimum inhibitory concentrations (MICs) indicating effective antibacterial properties against pathogens such as Klebsiella pneumoniae and Escherichia coli. The antibiofilm activity further enhances its therapeutic potential in treating infections caused by biofilm-forming bacteria .
Structure-Activity Relationship Studies
Optimization of Biological Activity
Structure-activity relationship (SAR) studies have been conducted to optimize the biological activity of thiazolidinone derivatives related to this compound. These studies help identify key structural features that enhance anticancer and antibacterial activities, guiding future drug development efforts .
Data Table: Summary of Applications
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
HMC Compounds: N-(4-hydroxy-4-methyl-cyclohexyl)-4-phenyl/2-pyridyl-benzenesulfonamides
Structural Differences :
- Cyclohexyl Substitution: The HMC compounds feature a 4-hydroxy-4-methylcyclohexyl group, whereas the target compound has a simple cyclohexyl group at the 3-position of the thiazolidinone ring. The hydroxyl and methyl groups in HMC compounds enhance polarity and may influence metabolic stability .
- Heterocyclic Core : The target compound contains a 4-oxothiazolidin-2-ylidene ring, while HMC analogs lack this moiety, instead having benzenesulfonamide directly attached to the cyclohexyl group.
However, the thiazolidinone ring in the target compound may confer unique binding interactions with enzymes like cyclooxygenase or kinases, compared to HMC compounds’ simpler sulfonamide-cyclohexyl pharmacophore .
Oxazolidinone-Based Sulfonamides (EP 2 697 207 B1)
Structural Differences :
- Heterocyclic Ring: The patent compounds replace the thiazolidinone with an oxazolidinone ring, which is oxygen-containing instead of sulfur. This alters electronic properties and hydrogen-bonding capacity .
Functional Implications: The trifluoromethyl groups in these analogs improve resistance to oxidative metabolism, extending half-life. However, the target compound’s thiazolidinone core may offer better metal-chelation properties, relevant for enzyme inhibition .
Sulfonamide with Propargyl and Hydroxypentenyl Groups
Structural Differences :
- The compound from includes a hydroxypentenyl chain and a propargyl group, introducing alkyne and alcohol functionalities absent in the target compound.
Data Tables
Table 1: Structural and Functional Comparison
Research Findings and Implications
- Thiazolidinone vs. Oxazolidinone: The sulfur atom in the target compound’s thiazolidinone ring may enhance binding to cysteine proteases or metal-dependent enzymes, unlike the oxazolidinone’s oxygen .
- Cyclohexyl vs.
- Therapeutic Breadth: While HMC compounds target bone loss and autoimmune diseases, the target compound’s thiazolidinone core aligns with broader anti-inflammatory and anticancer applications observed in similar scaffolds .
Q & A
Q. What are the optimized synthetic routes for (E)-N-(3-cyclohexyl-4-oxothiazolidin-2-ylidene)benzenesulfonamide, and how can reaction conditions be controlled to minimize side products?
The synthesis involves coupling a sulfonamide precursor with a cyclohexyl-thiazolidinone moiety. Key steps include:
- Acylation : Reacting 3-cyclohexyl-4-oxothiazolidine with benzenesulfonyl chloride under anhydrous conditions (e.g., dichloromethane, 0–5°C) to form the imine linkage .
- Condition Optimization : Temperature control (<10°C) prevents thermal decomposition, while bases like triethylamine enhance nucleophilic substitution efficiency .
- Analytical Validation : Monitor reaction progress via HPLC (C18 column, acetonitrile/water gradient) and confirm purity (>95%) using ¹H/¹³C NMR (DMSO-d₆, 400 MHz) .
Q. How can the crystal structure of this compound be determined, and which software tools are essential for data refinement?
- X-ray Diffraction : Grow single crystals via slow evaporation (ethanol/water, 25°C). Collect data using a diffractometer (Mo-Kα radiation, λ = 0.71073 Å) .
- Refinement Tools : Use SHELXL for structure solution (direct methods) and WinGX for graphical refinement, validating bond lengths/angles against the Cambridge Structural Database .
- Validation : Check R-factor (<0.05) and residual electron density (<0.3 eÅ⁻³) to ensure accuracy .
Advanced Research Questions
Q. What computational methods are suitable for predicting the electronic properties and reaction pathways of this compound?
- Density Functional Theory (DFT) : Use hybrid functionals (e.g., B3LYP) with a 6-311++G(d,p) basis set to calculate frontier molecular orbitals (HOMO/LUMO), electrostatic potential maps, and thermodynamic stability .
- Mechanistic Insights : Simulate reaction pathways (e.g., imine formation) using Gaussian 16, optimizing transition states with intrinsic reaction coordinate (IRC) analysis .
- Validation : Compare computed IR spectra (harmonic vibrations) with experimental FT-IR data to confirm conformer stability .
Q. How can researchers elucidate the compound’s mechanism of action in biological systems?
- Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., cyclooxygenase-2). Set grid boxes around active sites (e.g., COX-2 PDB: 5KIR) and validate poses with PyMOL .
- In Vitro Assays : Conduct enzyme inhibition studies (IC₅₀) using fluorescence-based assays. Validate specificity via Western blotting (e.g., COX-2 expression in HT-29 cells) .
- Kinetic Analysis : Determine inhibition constants (Kᵢ) using Lineweaver-Burk plots under varied substrate concentrations .
Q. How should researchers address contradictions between computational predictions and experimental spectroscopic data?
- Cross-Validation : Compare DFT-predicted NMR chemical shifts (GIAO method) with experimental ¹H/¹³C NMR data. Deviations >0.5 ppm suggest conformational flexibility or solvent effects .
- Dynamic Effects : Perform molecular dynamics simulations (AMBER) to assess solvent (DMSO) interactions and tautomerization equilibria over 100 ns trajectories .
- Advanced Spectroscopy : Use 2D NOESY to confirm spatial correlations in solution, resolving discrepancies in predicted vs. observed coupling constants .
Methodological Tables
Q. Table 1. Key Analytical Parameters for Structural Characterization
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
